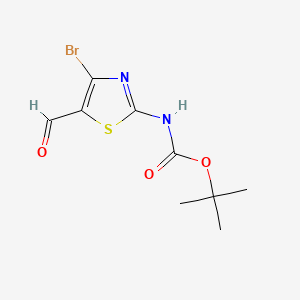

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate” is a chemical compound with the molecular formula C9H11BrN2O3S . It is used for research purposes .

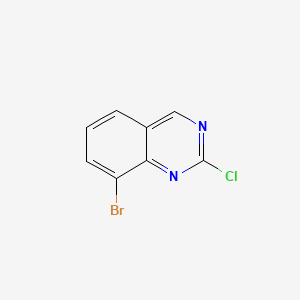

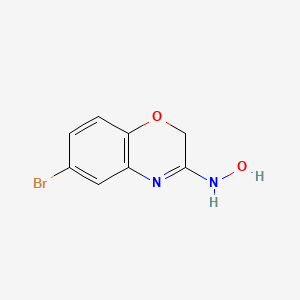

Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate” consists of a thiazole ring substituted with a bromine atom and a formyl group at positions 4 and 5, respectively. The thiazole ring is also linked to a carbamate group via a nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Derivatives : Tert-butyl carbazate, a related compound, has been used to synthesize various derivatives, including oxadiazoles, triazoles, and others with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

- Crystal Structure Analysis : Studies on similar compounds, such as tert-butyl chloro- and iodopenta-diynyl carbamates, have revealed their molecular linking via hydrogen and halogen bonds, which is significant for understanding their crystal structures (Baillargeon et al., 2017).

- Reactivity and Transformation : Research on tert-butyl thienylcarbamates showed their use as substrates for preparing various pyrroles and pyridines, highlighting the chemical reactivity of these compounds (Brugier, Outurquin, & Paulmier, 2001).

Applications in Organic Chemistry

- In Organic Syntheses : Tert-butyl carbamates are used in various organic synthesis processes, including the preparation of hexahydroindole and oxazolidinones, demonstrating their versatility in chemical reactions (Padwa, Brodney, & Lynch, 2003).

- Hydrogen Bond Studies : The study of carbamate derivatives, including tert-butyl variants, has provided insights into the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016).

Molecular Studies and Synthesis

- Halogenated Carbenes Synthesis : Research on halogenated carbenes, including tert-butyl triazol-ylidenes, has explored their synthesis and transformations, contributing to the understanding of stable heteroaromatic carbenes (Glinyanaya et al., 2021).

- Intermediate in Biologically Active Compounds : Tert-butyl carbamates have been used as intermediates in the synthesis of biologically active compounds, exemplified by the rapid synthesis of a key intermediate in omisertinib (Zhao, Guo, Lan, & Xu, 2017)](https://consensus.app/papers/synthesis-tertbutyl-5amino4-dimethylamino-ethyl-methyl-zhao/d9648ce60c2651f2a6f61052439384f7/?utm_source=chatgpt).

Mecanismo De Acción

Safety and Hazards

The safety information for “tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXJVZYNONJDLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)

![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)